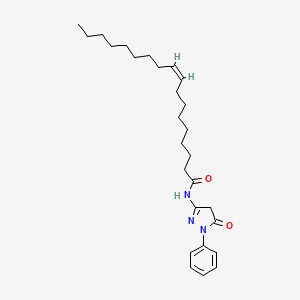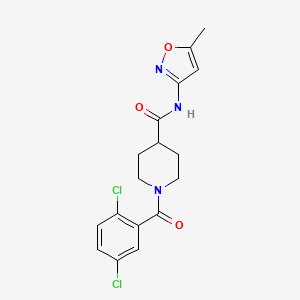![molecular formula C24H20F3N3O2 B2375453 5-Methyl-4-(4-phenylmethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one CAS No. 860786-55-6](/img/structure/B2375453.png)
5-Methyl-4-(4-phenylmethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-Methyl-4-(4-phenylmethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with various groups including a methyl group, a phenylmethoxyphenyl group, and a trifluoromethylphenylmethyl group .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups attached to the triazole ring. The trifluoromethyl group is electron-withdrawing, which could make the compound more reactive towards nucleophiles. The phenyl rings could participate in electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Some novel triazole derivatives, including variants similar to the specified compound, have been synthesized and evaluated for antimicrobial activities. Certain derivatives were found to exhibit good or moderate activity against various microorganisms, indicating the potential of such compounds in the development of new antimicrobial agents (Bektaş et al., 2007).
Cancer Research
A detailed study involving triazole derivatives, similar to the specified compound, explored their role as epidermal growth factor receptor (EGFR) inhibitors. This study highlighted the anti-cancer properties and potential application in cancer treatment through molecular docking studies (Karayel, 2021).
Corrosion Inhibition
Triazole derivatives have been investigated as inhibitors for mild steel corrosion in acidic solutions. These studies showed that such compounds could be effective corrosion inhibitors, which is crucial in industrial applications (Yadav et al., 2013).
Molecular and Spectroscopic Analysis
Studies have been conducted on triazole derivatives for their molecular, electronic, and spectroscopic properties. This includes investigations into their nonlinear optical properties, which can be pivotal in material sciences and electronics (Beytur & Avinca, 2021).
Potential as Neurokinin-1 Receptor Antagonist
Research on similar triazole compounds has shown potential as neurokinin-1 receptor antagonists. This could be significant in developing treatments for conditions like depression and emesis (Harrison et al., 2001).
Vasopressin V1A Receptor Antagonists
Triazole derivatives have been evaluated as selective antagonists for the human vasopressin V1A receptor. This research is relevant to the development of therapeutic agents for diseases associated with this receptor (Kakefuda et al., 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-4-(4-phenylmethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O2/c1-17-28-29(15-19-8-5-9-20(14-19)24(25,26)27)23(31)30(17)21-10-12-22(13-11-21)32-16-18-6-3-2-4-7-18/h2-14H,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYOABIGPXAJTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-acetyl-1-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2375372.png)


![1-(3-methoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2375378.png)



![1-[(4-methylbenzyl)thio]-4-(3-methylbutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2375384.png)
![N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2375385.png)
![2-Chloro-N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]acetamide](/img/structure/B2375387.png)
![2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2375388.png)
![N-Ethyl-N-[2-(3-methylsulfanylpyrrolidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2375390.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2375391.png)
